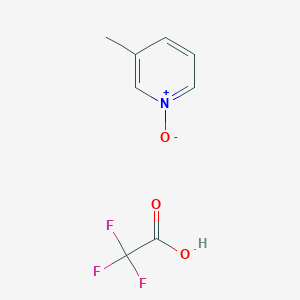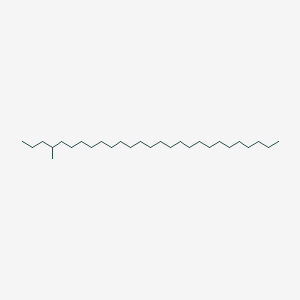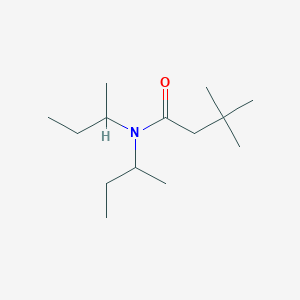![molecular formula C14H16O4S B14349463 [(2-Acetyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid CAS No. 91503-68-3](/img/structure/B14349463.png)
[(2-Acetyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Acetyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid is an organic compound characterized by its unique structure, which includes a phenyl group, a sulfanyl group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Acetyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid typically involves multiple steps. One common method includes the reaction of 2-acetyl-3-oxo-1-phenylbutyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then hydrolyzed under acidic conditions to yield the desired this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Acetyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
[(2-Acetyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [(2-Acetyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the phenyl and acetic acid moieties may interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- [(2-Acetyl-3-oxo-1-phenylbutyl)thio]acetic acid
- [(2-Acetyl-3-oxo-1-phenylbutyl)sulfinyl]acetic acid
- [(2-Acetyl-3-oxo-1-phenylbutyl)sulfonyl]acetic acid
Uniqueness
[(2-Acetyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfanyl group and an acetic acid moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
91503-68-3 |
|---|---|
Fórmula molecular |
C14H16O4S |
Peso molecular |
280.34 g/mol |
Nombre IUPAC |
2-(2-acetyl-3-oxo-1-phenylbutyl)sulfanylacetic acid |
InChI |
InChI=1S/C14H16O4S/c1-9(15)13(10(2)16)14(19-8-12(17)18)11-6-4-3-5-7-11/h3-7,13-14H,8H2,1-2H3,(H,17,18) |
Clave InChI |
MJMBNDVWKVLNTL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(C1=CC=CC=C1)SCC(=O)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl-](/img/structure/B14349409.png)






![3-Methyl-2-oxabicyclo[3.2.0]hepta-1(5),3-diene-4-carboxylic acid](/img/structure/B14349435.png)
![2,6-Dimethyl-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14349440.png)
